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Abstract

Pasodacigib (BAY2862789) is an investigational, orally bioavailable small molecule inhibitor of
diacylglycerol kinase alpha (DGKa), currently undergoing Phase 1 clinical evaluation for the
treatment of advanced solid tumors (NCT05858164). Developed by Bayer in collaboration with
the German Cancer Research Center (DKFZ), pasodacigib represents a novel immuno-
oncology approach aimed at enhancing anti-tumor immunity. This document provides a
comprehensive overview of the foundational research on pasodacigib, including its
mechanism of action, preclinical findings, and the initial clinical data. While specific quantitative
preclinical data for pasodacigib remains largely undisclosed in the public domain, this guide
synthesizes the available information to offer a detailed understanding of its scientific rationale
and therapeutic potential.

Introduction

The landscape of cancer immunotherapy is continuously evolving, with a focus on identifying
novel targets to overcome resistance to current treatments, such as checkpoint inhibitors.
Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell receptor
(TCR) signaling. Specifically, the DGKa isoform is highly expressed in T lymphocytes and
various cancer cells, where it plays a key role in promoting T-cell anergy and tumor cell
survival.[1][2] Pasodacigib (BAY2862789) is a selective inhibitor of DGKa, designed to
reinvigorate the anti-tumor immune response.
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Mechanism of Action

Pasodacigib's primary mechanism of action is the selective inhibition of DGKa.[3] In the
context of T-cell activation, TCR engagement triggers a signaling cascade that leads to the
production of the second messenger diacylglycerol (DAG). DGKa terminates this signal by
phosphorylating DAG to phosphatidic acid (PA). By blocking this conversion, pasodacigib
leads to the accumulation of DAG, which in turn sustains and enhances downstream TCR
signaling.[2][3] This amplified signaling cascade results in:

Increased T-cell proliferation and activation.[3]

Restoration of T-cell effector functions.[3]

Enhanced production of pro-inflammatory cytokines, such as interferon-gamma (IFNy) and
interleukin-2 (IL-2).

A more potent and durable cytotoxic T-cell-mediated anti-tumor immune response.[3]

Furthermore, DGKa is often overexpressed in various cancer types, where it contributes to cell
survival and resistance to apoptosis.[3] Therefore, inhibition of DGKa by pasodacigib may
also exert direct anti-tumor effects by inducing apoptosis and suppressing the proliferation of
malignant cells.[3]

Signaling Pathway
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Figure 1: Pasodacigib Mechanism of Action in T-Cells

Preclinical Research

Robust preclinical studies have provided the foundational support for the clinical development
of pasodacigib. These investigations have demonstrated its ability to activate T-cells and
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overcome tumor-induced immunosuppressive mechanisms.

In Vitro Studies

While specific IC50 values for pasodacigib against DGKa are not publicly available, related
patent literature for similar compounds suggests submicromolar activity.[4] Preclinical in vitro
studies have reportedly shown that pasodacigib enhances T-cell activation and T-cell
mediated tumor cell killing. A key finding from these studies is the potential for synergistic
effects when pasodacigib is combined with an inhibitor of DGK{ (BAY2965501), another
isoform of diacylglycerol kinase. This dual inhibition is suggested to lead to a more pronounced
enhancement of T-cell activity.

In Vivo Studies

Preclinical in vivo studies in syngeneic mouse models have been conducted to evaluate the
anti-tumor efficacy of pasodacigib. While detailed quantitative data on tumor growth inhibition
IS not available, reports indicate that for some tumor models, the combination of DGKa and
DGKC inhibition provides an additional therapeutic benefit compared to the inhibition of either
isoform alone.

Pharmacokinetics and Pharmacodynamics

Information regarding the preclinical pharmacokinetic and pharmacodynamic profile of
pasodacigib is limited. It is described as an orally bioavailable small molecule.[2][3]

Table 1: Summary of Preclinical Findings (Qualitative)
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Parameter

Finding

Source

Mechanism of Action

Selective inhibition of DGKa,
leading to enhanced TCR

signaling and T-cell activation.

[2](3]

In Vitro Efficacy

Enhances T-cell activation and
T-cell mediated tumor cell

killing.

Public Disclosures

Combination Potential

Synergistic enhancement of T-
cell activation when combined
with a DGKC inhibitor.

Public Disclosures

In Vivo Efficacy

Demonstrates anti-tumor
activity in syngeneic mouse
models; combination with
DGKUC inhibition shows
additional benefit in some

models.

Public Disclosures

Bioavailability

Orally bioavailable.

[2](3]

Clinical Research

Pasodacigib is currently being evaluated in a first-in-human, Phase 1, open-label, dose-

escalation and expansion study (NCT05858164). This study aims to assess the safety,

tolerability, maximum tolerated dose, pharmacokinetics, pharmacodynamics, and preliminary

anti-tumor activity in patients with advanced solid tumors.

Preliminary Clinical Findings

Initial data from the monotherapy dose-escalation part of the study have been presented. Key

findings include:

o Pharmacokinetics: Pasodacigib achieved blood exposure levels above the preclinically

defined ECS80.
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e Pharmacodynamics: As a monotherapy, pasodacigib did not lead to a consistent, significant
increase in markers of T-cell activation (e.g., ERK phosphorylation, cytokine production) in
the peripheral blood of patients.

o Combination Potential (ex vivo): In ex vivo assays performed on patient-derived peripheral
blood mononuclear cells, the addition of a DGKCZ inhibitor (BAY2965501) to pasodacigib
resulted in a synergistic elevation of IFNy and IL-2 production.

These early clinical results suggest that while pasodacigib monotherapy may have limited
immunomodulatory effects, a combination approach with a DGKC{ inhibitor could be a promising
strategy to achieve greater T-cell activation and potential clinical efficacy.

Table 2: Pasodacigib (BAY2862789) Phase 1 Trial Overview

Parameter Details

Clinical Trial Identifier NCT05858164

Phase 1

Study Design Open-label, dose-escalation and expansion
Patient Population Advanced solid tumors

Primary Objectives Safety, tolerability, maximum tolerated dose

o Pharmacokinetics, pharmacodynamics,
Secondary Objectives o ) o
preliminary anti-tumor activity

Experimental Protocols (Representative)

Detailed experimental protocols for the preclinical evaluation of pasodacigib have not been
publicly disclosed. The following are representative protocols for assessing DGKa inhibitors,
based on standard methodologies in the field.

DGKa Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies DGKa activity by measuring the amount of ADP produced during the
phosphorylation of DAG.
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» Reagents: Recombinant human DGKa, DAG substrate, ATP, ADP-Glo™ reagents.

e Procedure: a. Prepare a serial dilution of pasodacigib. b. In a 384-well plate, add DGKa
enzyme, DAG substrate, and the pasodacigib dilution. c. Initiate the kinase reaction by
adding ATP. d. Incubate at room temperature. e. Stop the reaction and measure the
generated ADP using the ADP-Glo™ detection reagents according to the manufacturer's
protocol. f. Luminescence is measured, which is proportional to the ADP concentration. g.
Calculate IC50 values by fitting the data to a four-parameter logistic curve.

T-Cell Activation Assay (IL-2 Secretion)

This assay measures the ability of a DGKa inhibitor to enhance T-cell activation, using IL-2
secretion as a readout.

e Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

e Procedure: a. Plate PBMCs or T-cells in a 96-well plate. b. Add a suboptimal concentration of
a T-cell stimulus (e.g., anti-CD3/CD28 antibodies). c. Add a serial dilution of pasodacigib. d.
Incubate for 48-72 hours. e. Collect the supernatant and measure the concentration of IL-2
using an ELISA kit. f. Determine the EC50 for IL-2 production enhancement.

In Vivo Tumor Model (Syngeneic Mouse Model)

This protocol outlines a general procedure for evaluating the in vivo efficacy of a DGKa
inhibitor.

e Animal Model: Immunocompetent mice (e.g., C57BL/6).
o Tumor Cells: A syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).

e Procedure: a. Implant tumor cells subcutaneously into the flank of the mice. b. Once tumors
reach a palpable size, randomize mice into treatment groups (vehicle control, pasodacigib,
combination therapy). c. Administer treatment orally at the determined dose and schedule. d.
Measure tumor volume and body weight regularly. e. At the end of the study, tumors can be
excised for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating
lymphocytes).
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Figure 2: Representative Preclinical Evaluation Workflow

Conclusion and Future Directions

Pasodacigib (BAY2862789) is a promising, first-in-class DGKa inhibitor with a clear scientific
rationale for its use in cancer immunotherapy. Its mechanism of action, centered on the
amplification of T-cell signaling, offers a novel approach to enhancing anti-tumor immunity.
While preclinical data suggests a potential for single-agent activity, early clinical findings point
towards a more pronounced effect when combined with a DGK{ inhibitor. The ongoing Phase 1
study will be crucial in determining the safety, optimal dosing, and preliminary efficacy of
pasodacigib, both as a monotherapy and potentially in future combination regimens. Further
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research will likely focus on identifying predictive biomarkers to select patients who are most
likely to benefit from this therapeutic strategy and exploring combinations with other
immunotherapies, such as checkpoint inhibitors. The development of pasodacigib and other
DGK inhibitors represents an exciting advancement in the field of immuno-oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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